molecular formula C7H6ClIOZn B13966905 5-Chloro-2-methoxyphenylzinciodide

5-Chloro-2-methoxyphenylzinciodide

Cat. No.: B13966905
M. Wt: 333.9 g/mol
InChI Key: LRRHOPQCZDDUAI-UHFFFAOYSA-M
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Description

5-Chloro-2-methoxyphenylzinciodide is an organozinc compound with the molecular formula C7H6ClOZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methoxyphenylzinciodide can be synthesized through the reaction of 5-chloro-2-methoxyphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is carried out in specialized reactors designed to handle the reactivity of organozinc compounds .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxyphenylzinciodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Chloro-2-methoxyphenylzinciodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxyphenylzinciodide involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the phenyl group to the electrophilic partner in the reaction. This process is typically catalyzed by palladium or nickel complexes, which help to activate the reactants and promote the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxyphenylzinciodide is unique due to its high reactivity and ability to participate in a wide range of cross-coupling reactions. Unlike other similar compounds, it offers greater versatility in forming carbon-carbon bonds, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C7H6ClIOZn

Molecular Weight

333.9 g/mol

IUPAC Name

zinc;1-chloro-4-methoxybenzene-5-ide;iodide

InChI

InChI=1S/C7H6ClO.HI.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

LRRHOPQCZDDUAI-UHFFFAOYSA-M

Canonical SMILES

COC1=[C-]C=C(C=C1)Cl.[Zn+2].[I-]

Origin of Product

United States

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